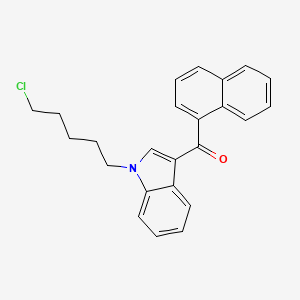

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Description

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic cannabinoid (SC) belonging to the naphthoylindole class, structurally derived from JWH-018, a prototypical SC. Its core structure consists of an indole ring substituted at the 1-position with a 5-chloropentyl chain and at the 3-position with a naphthalen-1-yl (1-naphthoyl) group. The 5-chloropentyl substituent distinguishes it from other JWH-018 analogs, where halogenation of the alkyl chain modulates pharmacokinetic properties and receptor binding .

Properties

IUPAC Name |

[1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRTHJPVKPTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017324 | |

| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445578-56-2 | |

| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(5-CHLOROPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MQH6767O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly referred to as a synthetic cannabinoid, belongs to a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally related to AM2201, differing primarily in the halogen substituent on the pentyl chain. Its biological activity has garnered attention due to its potential therapeutic applications and psychoactive effects.

The compound's molecular formula is C24H22ClNO, with a molecular weight of 375.9 g/mol. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2365471-18-5 |

| IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-naphthalen-1-ylmethanone |

| InChI Key | QCNUSOJQZULYQA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)Cl |

This compound acts primarily as a potent agonist for cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control. The activation of these receptors by synthetic cannabinoids can lead to effects similar to those produced by THC, the active component of cannabis.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

Psychoactive Effects:

Users report effects akin to those of cannabis, including euphoria, relaxation, and altered perception. However, the potency and side effects can vary significantly compared to natural cannabinoids.

Therapeutic Potential:

Studies have suggested potential therapeutic applications in pain management and anti-inflammatory treatments due to its interaction with cannabinoid receptors. For instance, synthetic cannabinoids have been explored for their analgesic properties in chronic pain models.

Toxicity and Side Effects:

Despite its potential benefits, this compound has been associated with adverse effects. Reports indicate risks such as anxiety, paranoia, and cardiovascular issues when used excessively or without medical supervision.

Case Studies

Several case studies have documented the effects and implications of synthetic cannabinoids like this compound:

-

Case Study on Acute Toxicity:

A study documented acute toxicity in individuals who ingested high doses of synthetic cannabinoids. Symptoms included severe agitation, hallucinations, and tachycardia. The findings emphasized the need for caution in recreational use. -

Clinical Trials for Pain Management:

Clinical trials have investigated the efficacy of synthetic cannabinoids in managing neuropathic pain. Results indicated significant pain reduction in patients who received cannabinoid treatment compared to placebo groups. -

Longitudinal Studies on Usage Patterns:

Longitudinal studies have highlighted changing patterns in synthetic cannabinoid use among adolescents, linking increased availability to rising incidences of emergency room visits related to psychoactive substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in alkyl chain length, halogenation, or naphthoyl substituents. Below is a comparative analysis of key derivatives:

Structural Modifications and Receptor Affinity

| Compound | Substituents | Key Structural Differences | Pharmacological Notes |

|---|---|---|---|

| (1-(5-Chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (Target) | 5-chloropentyl, naphthalen-1-yl | Chlorine atom at pentyl chain | Increased metabolic stability compared to non-halogenated analogs; moderate CB1 affinity |

| AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-ylmethanone) | 5-fluoropentyl, naphthalen-1-yl | Fluorine atom at pentyl chain | Higher lipophilicity and CB1 receptor binding (Ki ~0.3 nM) than chlorinated analogs |

| JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) | pentyl, naphthalen-1-yl | Non-halogenated pentyl chain | Original SC with high CB1/CB2 affinity; rapid metabolism via hydroxylation |

| JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone) | butyl, naphthalen-1-yl | Shorter alkyl chain (butyl vs. pentyl) | Reduced potency compared to JWH-018; shorter elimination half-life |

| MAM2201 (1-(5-Chloropentyl)-1H-indol-3-ylmethanone) | 5-chloropentyl, 4-methylnaphthalen-1-yl | Methyl group on naphthoyl ring | Enhanced receptor selectivity and delayed detection due to methyl substitution |

| AM-1220 ({1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(naphthalen-1-yl)methanone) | Piperidine-methyl, naphthalen-1-yl | Piperidine ring substitution | Unique binding kinetics; partial agonism at CB1 receptors |

Metabolic and Toxicological Profiles

- Metabolism: The 5-chloropentyl chain in the target compound undergoes oxidative metabolism, forming hydroxylated or carboxylated metabolites. However, chlorination reduces the rate of oxidative dealkylation compared to non-halogenated analogs like JWH-018 . AM-2201 (fluorinated analog) produces metabolites via defluorination and ω-hydroxylation, detectable in plasma for extended periods . JWH-073 (butyl chain) is metabolized faster than pentyl/chloropentyl derivatives, leading to shorter detection windows .

Toxicity :

Legal and Forensic Considerations

- Regulatory Status :

- Detection :

- LC-MS/MS methods are required to distinguish chloropentyl and fluoropentyl analogs, as their mass spectra overlap significantly .

Preparation Methods

Core Structural Framework

The compound belongs to the 1,3-disubstituted indole class, characterized by a naphthoyl group at the indole 3-position and a 5-chloropentyl chain at the 1-position. The synthesis typically follows a two-step sequence:

Friedel-Crafts Acylation of Indole

The acylation step involves reacting indole with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst. Key parameters include:

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at 0–5°C.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

The reaction proceeds via electrophilic substitution, with the acyl group attaching to the indole’s 3-position due to its highest electron density. Yields range from 65% to 78%, depending on purification methods.

N-Alkylation with 5-Chloropentyl Halides

The alkylation step introduces the 5-chloropentyl chain using 1-bromo-5-chloropentane or its iodide analog. Critical considerations:

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the indole nitrogen.

-

Solvent : Dimethylformamide (DMF) or acetonitrile at 60–80°C.

Competing side reactions, such as over-alkylation or halogen displacement, are mitigated by controlling stoichiometry (1:1.2 molar ratio of indole to alkylating agent).

Optimization and Challenges

Regioselectivity in Acylation

The indole’s 3-position is preferentially acylated, but traces of 2-acylated byproducts (<5%) are observed. These are removed via silica gel chromatography using hexane:ethyl acetate (7:3 v/v).

Purity and Yield Enhancements

-

Recrystallization : Crude product is recrystallized from ethanol to achieve >95% purity.

-

Column Chromatography : Gradient elution with hexane:ethyl acetate (8:2 to 6:4) resolves residual starting materials.

Analytical Validation

Structural Confirmation

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Retention time of 12.7 min (C₁₈ column, acetonitrile:water 75:25).

Comparative Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Naphthalene-1-carbonyl chloride, AlCl₃, DCM | 72 | 88 |

| N-Alkylation | 1-Bromo-5-chloropentane, NaH, DMF | 68 | 92 |

| Recrystallization | Ethanol | 89 | 95 |

Industrial and Regulatory Considerations

The compound’s structural similarity to Schedule I substances like JWH-018 necessitates strict regulatory compliance. Large-scale synthesis requires:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(5-chloropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, and how are intermediates characterized?

- Synthesis : The compound is synthesized via multi-step protocols involving alkylation of indole precursors (e.g., 1H-indole) with 5-chloropentyl halides, followed by Friedel-Crafts acylation using naphthalene-1-carbonyl chloride. Protection-deprotection strategies are critical to avoid side reactions at reactive sites like the indole nitrogen .

- Characterization : Intermediates are validated using -NMR, -NMR, and HPLC (purity >99%). For example, (1-butyl-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone (a structural analog) was confirmed via -NMR (δ 7.2–8.5 ppm for aromatic protons) and HPLC (100% purity) .

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s physicochemical properties?

- Methodology : Systematic variations (e.g., pentyl vs. hexyl chains, chloro vs. methoxy substituents) are analyzed using computational tools (e.g., logP calculations for hydrophobicity) and experimental techniques like DSC (melting point determination). For instance, elongation of the alkyl chain increases lipophilicity, as seen in analogs with hexyl groups (logP ~5.4) .

- Key Finding : The 5-chloropentyl group enhances metabolic stability compared to non-halogenated chains, critical for in vivo studies .

Advanced Research Questions

Q. What strategies optimize the synthetic yield and purity of this compound?

- Optimization :

- Catalysis : Use of Lewis acids (e.g., AlCl₃) in acylation steps improves regioselectivity. For example, AlCl₃-mediated Friedel-Crafts reactions achieve ~90% yield in indole derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) enhances purity to >99.8% .

- Challenges : Competitive alkylation at the indole C2 position may occur; monitoring via TLC and adjusting stoichiometry mitigates this .

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic or NMR studies of this compound?

- Deuterated Analogs : Synthesis of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone demonstrates reduced signal splitting in -NMR, simplifying spectral interpretation .

- Applications : Deuterium-labeled versions enable tracking of metabolic pathways via LC-MS or studying binding kinetics in receptor assays .

Q. What biological targets are associated with this compound, and how are its interactions quantified?

- Target Identification : Structural analogs (e.g., AM-2201) act as cannabinoid receptor agonists. Competitive binding assays (using -CP55940) quantify affinity (Ki values) .

- In Vitro Models : Functional assays (e.g., cAMP inhibition in HEK-293 cells transfected with CB1 receptors) confirm agonistic activity. EC₅₀ values correlate with alkyl chain halogenation .

Q. How do contradictory data on bioactivity between similar indole derivatives arise, and how are they resolved?

- Case Study : Discrepancies in CB1 receptor binding (e.g., 5-chloropentyl vs. 5-fluoropentyl analogs) arise from halogen electronegativity differences. Computational docking (AutoDock Vina) and mutagenesis studies identify key receptor residues (e.g., Lys192) responsible for selectivity .

- Resolution : Meta-analysis of SAR data across >20 analogs reveals that chloro-substituted chains enhance binding entropy via hydrophobic interactions .

Methodological Resources

- Spectral Libraries : PubChem (CID 142231-06-9) provides -NMR and IR spectra for structural validation .

- Regulatory Compliance : DEA scheduling data (e.g., UR-144 analogs) inform handling protocols for controlled substance research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.